Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate
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Overview
Description
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate is an organic compound with the molecular formula C15H24O4 It is a derivative of cyclohexene, characterized by the presence of two ester groups and three methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate typically involves the esterification of 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The cyclohexene ring provides a stable framework for these reactions, allowing for the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,5,5-trimethylcyclohexane-1,1-dicarboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate: Similar structure but with the double bond at a different position.
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxamide: Similar structure but with amide groups instead of ester groups.
Uniqueness
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate is unique due to the specific positioning of its ester groups and the double bond in the cyclohexene ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
919356-43-7 |
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Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C15H24O4/c1-6-18-12(16)15(13(17)19-7-2)9-11(3)8-14(4,5)10-15/h8H,6-7,9-10H2,1-5H3 |
InChI Key |
YRXLRXOIEVADMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=CC(C1)(C)C)C)C(=O)OCC |
Origin of Product |
United States |
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